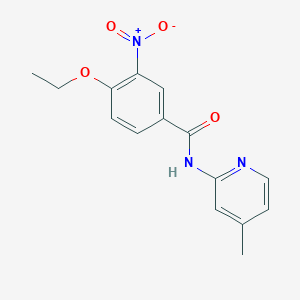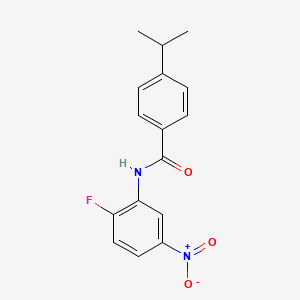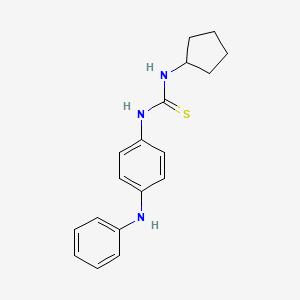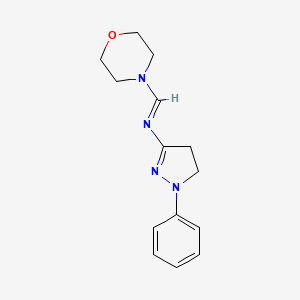
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide, also known as GW 5074, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1996 by Glaxo Wellcome Inc. and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 inhibits the activity of several kinases by binding to their ATP-binding sites. It has been shown to be a selective inhibitor of c-Raf kinase, which is a key regulator of the MAPK/ERK signaling pathway. By inhibiting c-Raf, this compound 5074 blocks the activation of downstream kinases, such as MEK and ERK, which play a critical role in cell proliferation and survival.
Biochemical and Physiological Effects:
This compound 5074 has been shown to have both biochemical and physiological effects in various cell types and animal models. In cancer cells, this compound 5074 has been shown to inhibit cell proliferation and induce apoptosis by blocking the MAPK/ERK signaling pathway. In animal models of neurodegenerative diseases, this compound 5074 has been shown to improve cognitive function and reduce neuroinflammation by inhibiting c-Raf and downstream kinases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 in lab experiments is its selectivity for c-Raf kinase, which allows for specific inhibition of the MAPK/ERK signaling pathway. This can be useful in studying the role of this pathway in various disease models. However, one limitation of using this compound 5074 is its potential off-target effects, as it has been shown to inhibit other kinases at higher concentrations. Additionally, the solubility and stability of this compound 5074 can be a challenge in some experimental settings.
Direcciones Futuras
There are several potential future directions for research involving 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074. One area of interest is the development of more potent and selective inhibitors of c-Raf kinase, which could have therapeutic potential in cancer and other diseases. Another area of interest is the investigation of the role of the MAPK/ERK signaling pathway in aging and age-related diseases, as this pathway has been implicated in the regulation of cellular senescence and aging-related phenotypes. Finally, the potential use of this compound 5074 as a tool for studying the role of kinases in other signaling pathways and disease models could also be explored.
Métodos De Síntesis
The synthesis of 4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 involves several steps, including the reaction of 4-methyl-2-pyridinylamine with 3-nitrobenzoyl chloride to form an intermediate, which is then reacted with ethyl chloroformate to produce the final product. The synthesis method has been optimized over the years to improve yield and purity, and different variations of the method have been reported in the literature.
Aplicaciones Científicas De Investigación
4-ethoxy-N-(4-methyl-2-pyridinyl)-3-nitrobenzamide 5074 has been used in a wide range of scientific research applications, including cancer research, neuroscience, and cardiovascular disease. It has been shown to inhibit several kinases, including c-Raf, MEK1, and ERK1/2, which are involved in cell signaling pathways that regulate cell growth, differentiation, and survival. This compound 5074 has also been used to study the role of these kinases in various disease models, such as cancer cell lines and animal models of neurodegenerative diseases.
Propiedades
IUPAC Name |
4-ethoxy-N-(4-methylpyridin-2-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-13-5-4-11(9-12(13)18(20)21)15(19)17-14-8-10(2)6-7-16-14/h4-9H,3H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGPNWKVRVAFQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-{[(4-methylphenyl)amino]methyl}phenyl)acetamide](/img/structure/B5813791.png)
![methyl [4-({[(4-fluorobenzyl)amino]carbonothioyl}amino)phenyl]acetate](/img/structure/B5813792.png)
![2-(mesityloxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5813800.png)
![2-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5813809.png)
![5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5813815.png)


![{4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5813824.png)
![4-{[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5813835.png)
![5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5813836.png)

![4-[(4-{[(3-hydroxyphenyl)amino]carbonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B5813848.png)
![2-(4-bromo-2-nitrophenoxy)-N'-[1-(2-thienyl)ethylidene]acetohydrazide](/img/structure/B5813849.png)